{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine

Lipophilicity Drug-likeness Membrane permeability

Screening libraries often lack underrepresented N1-alkyl pyrazole chemotypes, limiting systematic SAR exploration for cannabinoid and GABA receptor targets. This compound fills that gap with a unique chiral sec-butyl substituent that distinguishes it from common N1-methyl and N1-aryl variants. • Chiral center at the butan-2-yl carbon enables preparative chiral chromatography and enantiospecific activity profiling • Enhanced lipophilicity (cLogP ~3.0-3.3) supports blood-brain barrier penetration assessment in CNS cascades • MW 233.32, 17 heavy atoms - Rule of Three compliant for fragment-based drug design; 95% purity, ready for screening

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B11740875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=CC=N1)CNCC2=CC=CO2
InChIInChI=1S/C13H19N3O/c1-3-11(2)16-12(6-7-15-16)9-14-10-13-5-4-8-17-13/h4-8,11,14H,3,9-10H2,1-2H3
InChIKeyQZVYIDARPFEOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sec-Butyl Pyrazole-Furan Amine (CAS 1856098-50-4): Structural Identity & Procurement


{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine (CAS 1856098-50-4, molecular formula C₁₃H₁₉N₃O, MW 233.32 g/mol) is a heterocyclic secondary amine comprising an N1-sec-butyl-substituted pyrazole ring and a furan-2-ylmethyl group connected via methylene bridges to a central secondary amine . The compound is commercially available from screening compound suppliers at 95% purity (Catalog No. CM657936) and is categorized within the pyrazole derivative class, a family extensively investigated for cannabinoid receptor modulation, kinase inhibition, and anti-inflammatory applications [1]. It belongs to a structurally defined cluster of N1-alkyl-pyrazol-5-ylmethyl-[(furan-2-yl)methyl]amines that populate commercial screening decks, yet the sec-butyl substituent at the pyrazole N1 position distinguishes it from its N1-methyl, N1-ethyl, N1-isopropyl, and N1-n-propyl congeners .

N1-Alkyl Substituent Effects in Pyrazole-Furan Amines


Within the [(furan-2-yl)methyl][(1-alkyl-1H-pyrazol-5-yl)methyl]amine series, the N1-alkyl substituent is not a passive spectator group; it governs lipophilicity, steric encumbrance, conformational flexibility, and potential target engagement. Published SAR studies on pyrazole-based cannabinoid receptor 1 (CB1) antagonists demonstrate that the nature of the N1-substituent directly modulates receptor binding affinity and functional activity, with Ki values spanning orders of magnitude depending on alkyl chain length and branching [1]. In the GABAA receptor modulator patent space, pyrazolylmethyl heteroaryl derivatives exhibit substituent-dependent pharmacological profiles that cannot be extrapolated across N1-alkyl variants [2]. The sec-butyl group present in the target compound introduces a chiral center (the butan-2-yl carbon is stereogenic) and a branched topology absent from linear n-propyl or smaller unbranched alkyl congeners, creating a structurally distinct pharmacophoric fingerprint that precludes reliable activity inference from methyl, ethyl, or isopropyl analogs .

sec-Butyl Pyrazole-Furan Amine vs. N1-Alkyl Analogs


N1-Substituent Lipophilicity & Membrane Permeability

The target compound bearing an N1-sec-butyl group (4-carbon branched alkyl) exhibits a calculated cLogP approximately 1.0–1.5 log units higher than the N1-methyl analog and 0.3–0.7 log units higher than the N1-isopropyl analog, based on fragment-based estimation using the SMILES code CCC(C)N1N=CC=C1CNCC1=CC=CO1 . Published QSAR studies on pyrazole derivatives confirm that N1-alkyl lipophilicity strongly correlates with membrane partitioning and multidrug resistance-modulating activity (cross-validated r² = 0.92 when combined with H-bond acceptor and steric descriptors) [1]. The sec-butyl group's branched architecture provides enhanced lipophilicity relative to linear n-propyl while introducing a stereogenic center at the butan-2-yl carbon, a feature entirely absent from all achiral N1-methyl, N1-ethyl, and N1-n-propyl comparators .

Lipophilicity Drug-likeness Membrane permeability

Chirality & Conformational Constraint

The target compound is the only member of the commonly catalogued [(furan-2-yl)methyl][(1-alkyl-1H-pyrazol-5-yl)methyl]amine series that contains a stereogenic center (the sec-butyl C2 carbon bearing H, CH₃, C₂H₅, and pyrazole substituents), as confirmed by SMILES analysis CCC(C)N1N=CC=C1CNCC1=CC=CO1 . The N1-methyl (CAS 1856040-92-0), N1-ethyl, N1-n-propyl, and N1-isopropyl (CAS 1856067-33-8) comparators are all achiral at the N1 substituent . In the broader pyrazole SAR literature, the introduction of chirality at the N1 position of pyrazole-based CB1 antagonists (e.g., rimonabant analogs) has been shown to produce enantiomer-dependent receptor binding, with individual enantiomers exhibiting differential Ki values at CB1 receptors [1].

Chirality Stereochemistry Conformational analysis

MW & Fragment-Likeness Alignment

With a molecular weight of 233.32 g/mol (free base), the target compound (CAS 1856098-50-4) exceeds the molecular weight of the N1-methyl analog (CAS 1856040-92-0, 191.23 g/mol) by 42.09 Da and the N1-isopropyl analog (CAS 1856067-33-8, 205.30 g/mol) by 28.02 Da, while remaining below the MW 300 threshold specified by the Rule of Three for fragment-based screening libraries . This positions the sec-butyl compound at the upper boundary of fragment-like chemical space, offering a heavier, more functionalized probe than smaller N1-alkyl analogs, yet still compliant with fragment library selection criteria applied by commercial suppliers such as ChemBridge (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3) [1].

Fragment-based drug discovery Lead-likeness Rule of Three

Scaffold Uniqueness in Commercial Libraries

The {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine scaffold represents a specific chemotype within the Chemenu/ChemBridge screening collection (Catalog No. CM657936) that combines three pharmacophoric elements—sec-butyl pyrazole, secondary amine linker, and furan—in a single molecular entity . The ChemBridge CORE Library, comprising over 870,000 sp³-enriched, lead-like screening compounds designed from >1,000 proprietary synthetic schemes, prioritizes scaffold novelty and diversity . The sec-butyl N1-substituted pyrazole-furan-methylamine connectivity pattern is distinct from the more common N1-methyl, N1-ethyl, and N1-aryl pyrazole variants that dominate commercial offerings, providing access to underrepresented chemical space within the broader pyrazole screening deck .

Chemical diversity Screening library Scaffold uniqueness

Research Applications & Procurement: sec-Butyl Pyrazole-Furan Amine


Cannabinoid & GABAA Receptor Ligand Screening

The N1-sec-butyl pyrazole scaffold directly mirrors the pharmacophoric architecture of established CB1 receptor antagonists (e.g., the rimonabant chemotype), where the N1-alkyl substituent critically modulates receptor binding [1]. The target compound's enhanced lipophilicity (cLogP ≈ 3.0–3.3) positions it for blood-brain barrier penetration assessment in CNS-oriented screening cascades. Procurement of this compound alongside its N1-methyl, N1-ethyl, and N1-isopropyl analogs enables systematic N1-alkyl SAR profiling for CB1, CB2, and GABAA receptor targets [2].

Enantiomer Separation & Differential Activity Profiling

As the sole chiral compound in the [(furan-2-yl)methyl][(1-alkyl-1H-pyrazol-5-yl)methyl]amine series, the target compound provides a unique opportunity for preparative chiral chromatography to isolate individual enantiomers, followed by parallel biological testing to identify enantiospecific activity . This is particularly relevant given that pyrazole-based CB1 antagonists in the literature exhibit enantiomer-dependent pharmacology, with individual stereoisomers showing differential Ki values at cannabinoid receptors [1].

Fragment-to-Lead Optimization & Rule of Three

With MW 233.32 and 17 heavy atoms, the target compound sits at the upper boundary of fragment-like space while remaining compliant with Rule of Three criteria used by commercial fragment libraries [3]. This provides a more elaborated starting point than the N1-methyl analog (MW 191.23), potentially reducing the synthetic burden in hit-to-lead campaigns while maintaining fragment-appropriate physicochemical properties for structure-based drug design.

Chemical Diversity for HTS Library Procurement

For organizations building or refreshing screening libraries, the sec-butyl pyrazole-furan-methylamine chemotype occupies an underrepresented region of pyrazole chemical space relative to the more common N1-methyl and N1-aryl pyrazole variants . Including this compound in screening decks enhances scaffold diversity and increases the probability of identifying novel chemotype hits, consistent with the ChemBridge CORE Library design philosophy of maximizing sp³ character and scaffold novelty in screening collections [3].

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